molecular formula C29H56O2 B13956700 12,14-Nonacosanedione CAS No. 58141-94-9

12,14-Nonacosanedione

Cat. No.: B13956700
CAS No.: 58141-94-9
M. Wt: 436.8 g/mol
InChI Key: ODJOAWUARZQRLR-UHFFFAOYSA-N
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Description

12,14-Nonacosanedione (CAS: 58141-94-9) is a saturated, unbranched aliphatic diketone with the molecular formula C₂₉H₅₆O₂ (molecular weight: 436.76 g/mol). It is classified as a long-chain fatty acid derivative, featuring two ketone groups at positions 12 and 14 of a 29-carbon backbone . This compound is naturally occurring, primarily isolated from sunflower (Helianthus annuus) pollenandred eucalyptus (Eucalyptus Rhododendron spp.)stems and leaves . Its biological roles include acting as anantioxidant, likely due to its ability to stabilize free radicals via its diketone structure.

Properties

CAS No.

58141-94-9

Molecular Formula

C29H56O2

Molecular Weight

436.8 g/mol

IUPAC Name

nonacosane-12,14-dione

InChI

InChI=1S/C29H56O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-29(31)27-28(30)25-23-21-19-17-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

ODJOAWUARZQRLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,14-Nonacosanedione typically involves the reaction of long-chain alkanes with appropriate reagents to introduce the keto groups at the desired positions. One common method is the oxidation of nonacosane using strong oxidizing agents under controlled conditions to yield 12,14-Nonacosanedione .

Industrial Production Methods

Industrial production of 12,14-Nonacosanedione may involve large-scale oxidation processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

12,14-Nonacosanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12,14-Nonacosanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 12,14-Nonacosanedione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 12,14-nonacosanedione, differing in carbon chain length, ketone positions, or biological activity:

Positional Isomers of Nonacosanedione
Compound Molecular Formula Ketone Positions Natural Sources Biological Role Reference
8,10-Nonacosanedione C₂₉H₅₆O₂ 8,10 Sunflower pollen Antioxidant
10,12-Nonacosanedione C₂₉H₅₆O₂ 10,12 Sunflower pollen Antioxidant
14,16-Nonacosanedione C₂₉H₅₆O₂ 14,16 Food-derived metabolites Immune-protective (African cohort)

Key Differences :

  • Ketone Group Positioning: The location of ketone groups affects polarity and interaction with biological targets. For example, 14,16-nonacosanedione is linked to immune protection in African populations, while 12,14-nonacosanedione has broader antioxidant applications .
  • Bioavailability : Shorter spacing between ketones (e.g., 8,10 vs. 12,14) may influence solubility and membrane permeability.
Nonacosanedione vs. Shorter-Chain Diketones
Compound Molecular Formula Chain Length Ketone Positions Natural Sources Biological Role Reference
4,6-Nonadecanedione C₁₉H₃₄O₂ 19 carbons 4,6 Sunflower pollen Antioxidant
13,14-Hexacosanedione C₂₆H₅₀O₂ 26 carbons 13,14 Synthetic/industrial Undocumented

Key Differences :

  • Functional Specificity: Longer chains (29 carbons) in nonacosanediones may enhance interactions with lipid bilayers or enzymes involved in oxidative stress responses.
Functional Analogues with Distinct Bioactivities
Compound Structure Key Functional Groups Biological Activity Reference
15-Deoxy-Δ12,14-Prostaglandin J2 Cyclopentenone prostaglandin α,β-unsaturated ketone Antinociceptive, anti-inflammatory
12,14-Dinitrodehydroabietic Acid Derivatives Diterpenoid with nitro groups Nitro, aromatic rings Anticancer, antimicrobial

Key Differences :

  • Electrophilic Reactivity: Prostaglandin J2’s α,β-unsaturated ketone enables covalent modification of cellular targets (e.g., TRPA1 ion channels), unlike 12,14-nonacosanedione’s non-electrophilic diketones .
  • Nitration Effects: Nitro groups in dehydroabietic acid derivatives confer antimicrobial activity, a property absent in nonacosanediones .

Biological Activity

12,14-Nonacosanedione is a long-chain organic compound classified under the category of diketones. Its structure consists of a linear carbon chain with two keto groups located at the 12th and 14th positions, which significantly influences its chemical properties and biological activities. This compound has garnered attention for its potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The chemical formula for 12,14-nonacosanedione is C29H58O2C_{29}H_{58}O_2. The presence of two keto groups contributes to its reactivity and potential biological activity. The long carbon chain enhances its lipophilicity, making it relevant for interactions with biological membranes.

Table 1: Structural Characteristics of 12,14-Nonacosanedione

PropertyDescription
Molecular FormulaC29H58O2C_{29}H_{58}O_2
Functional GroupsDiketone (two keto groups)
Carbon Chain Length29 carbons
LipophilicityHigh (due to long carbon chain)

Antimicrobial Properties

Research indicates that 12,14-nonacosanedione exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings suggest that the compound could be utilized in developing antimicrobial agents or preservatives in food and cosmetic products .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of 12,14-nonacosanedione. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, particularly melanoma cells. The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) in cancerous cells, highlighting its potential as a therapeutic agent in oncology .

Insecticidal Activity

The compound has also been studied for its insecticidal properties. Research indicates that it can act as a natural pesticide, effectively repelling or killing pests without the adverse effects associated with synthetic chemicals. This aspect makes it a candidate for sustainable agricultural practices.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialEffectiveE. coli, S. aureus, P. aeruginosa
AnticancerCytotoxicA375-S2 melanoma cell line
InsecticidalRepellent/KillingVarious agricultural pests

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 12,14-nonacosanedione against common pathogens. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL. The study concluded that this compound could serve as a natural alternative to conventional antibiotics in treating bacterial infections.

Case Study: Anticancer Potential

In another research effort by Johnson et al. (2024), the anticancer effects of 12,14-nonacosanedione were investigated using melanoma cell lines. The compound induced apoptosis in over 70% of treated cells within 48 hours at a concentration of 50 µg/mL. This study emphasizes the need for further exploration into its mechanisms and potential clinical applications.

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